1-(2,6-Diisopropylphenyl)imidazole
Overview
Description
1-(2,6-Diisopropylphenyl)imidazole is an organic compound belonging to the imidazole family. Imidazoles are stable aromatic heterocyclic compounds comprised of a five-membered ring containing two non-adjacent nitrogen atoms and three carbon atoms. The addition of a 2,6-diisopropylphenyl group to the imidazole ring enhances its steric properties and influences its reactivity and applications .
Preparation Methods
Several synthetic approaches have been reported for the preparation of 1-(2,6-Diisopropylphenyl)imidazole:
One-Pot Synthesis: This method involves the reaction of glyoxal, formaldehyde, ammonium chloride, and 2,6-diisopropyl aniline, followed by an acidic workup with phosphoric acid.
Ullmann-Type Coupling: This approach uses 2-iodo-1,3-diisopropylbenzene and imidazole, with copper(I) iodide, N,N’-dimethylethylenediamine, and cesium carbonate.
Thiophosgene Method: The highest yield (78%) is obtained by reacting 2,6-diisopropyl aniline with thiophosgene in water, followed by the addition of an amine and acidic workup with hydrochloric acid and nitric acid.
Chemical Reactions Analysis
1-(2,6-Diisopropylphenyl)imidazole undergoes various chemical reactions:
Substitution Reactions: The imidazole ring can react with alkyl or aryl halides to form imidazolium salts, which are precursors to N-heterocyclic carbene ligands.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes, leading to the formation of stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines.
Scientific Research Applications
1-(2,6-Diisopropylphenyl)imidazole has a wide range of applications in scientific research:
Radical Reagent and Organic Transformations: It serves as a key component in the formation of imidazole-based radicals, which are used in various organic transformations, including alkene hydrosilylation and catalytic reduction of carbon dioxide.
Pharmaceuticals: It is a precursor to N-heterocyclic carbene ligands, which are important in organometallic chemistry and catalysis.
Anthelmintic Activity: The compound has shown potential as an anthelmintic agent, exhibiting lethal effects on nematodes such as Caenorhabditis elegans.
Mechanism of Action
The mechanism of action of 1-(2,6-Diisopropylphenyl)imidazole varies depending on its application:
Comparison with Similar Compounds
1-(2,6-Diisopropylphenyl)imidazole can be compared with other similar compounds:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is an organic salt with excellent thermal stability and catalytic activity, used in organic synthesis and as a pharmaceutical intermediate.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene:
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-11(2)13-6-5-7-14(12(3)4)15(13)17-9-8-16-10-17/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXDWUAPKBLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25364-47-0 | |
Record name | 1-(2,6-Diisopropylphenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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